molecular formula C8H15NO2 B14567293 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- CAS No. 61709-95-3

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis-

Cat. No.: B14567293
CAS No.: 61709-95-3
M. Wt: 157.21 g/mol
InChI Key: ICSNJVMDNCNICU-JGVFFNPUSA-N
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Description

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- is a heterocyclic compound that features a fused ring system combining pyran and oxazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the use of dipicolinic acid as a starting material, followed by dehydration, ammonolysis, and cyclization reactions . The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties .

Scientific Research Applications

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocycles with fused ring systems, such as:

  • Pyrano[3,2-c]quinolones
  • Furo[3,2-c]quinolones
  • Pyrano[2,3-d]pyrimidinone
  • Pyrano[2,3-c]pyrazole

Uniqueness

What sets 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis- apart is its specific ring fusion and stereochemistry, which confer unique chemical and biological properties.

Properties

CAS No.

61709-95-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5aS,9aR)-3,4,5,5a,6,7,8,9a-octahydro-2H-pyrano[3,2-f][1,4]oxazepine

InChI

InChI=1S/C8H15NO2/c1-2-7-6-9-3-5-11-8(7)10-4-1/h7-9H,1-6H2/t7-,8+/m0/s1

InChI Key

ICSNJVMDNCNICU-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@H]2CNCCO[C@H]2OC1

Canonical SMILES

C1CC2CNCCOC2OC1

Origin of Product

United States

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